Benzydamine N-Oxide Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anesthetic and analgesic properties. This compound is primarily utilized in the treatment of inflammatory conditions affecting the mouth and throat. Benzydamine N-Oxide Hydrochloride exhibits similar pharmacological effects to its parent compound but with distinct characteristics that enhance its therapeutic applications.
The synthesis of Benzydamine N-Oxide Hydrochloride can be achieved through several methods, primarily involving the oxidation of benzydamine. A common synthetic route begins with the reaction of benzydamine with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to yield benzydamine N-oxide. The hydrochloride salt form is then obtained through acidification with hydrochloric acid.
This synthetic pathway allows for the efficient production of Benzydamine N-Oxide Hydrochloride while maintaining high purity levels necessary for pharmaceutical applications .
The molecular structure of Benzydamine N-Oxide Hydrochloride features a complex arrangement that includes an indazole core, an N-oxide functional group, and a chloride ion associated with the nitrogen atom. The three-dimensional conformation can be represented using various structural notations:
CC(C(=O)N(C)C1=CC=C2C=CC=CC2=N1)O
InChI=1S/C19H24ClN3O2/c1-12(2)20(21)19-16-14-13-15(18(19)22)10-9-17(16)23(3)4/h9-10,12,14H,11,13,21H2,1-4H3
These representations highlight the compound's intricate structure, which is essential for its biological activity .
Benzydamine N-Oxide Hydrochloride participates in various chemical reactions typical of nitrogen-containing heterocycles. Key reactions include:
These reactions are significant for understanding the stability and reactivity of Benzydamine N-Oxide Hydrochloride in pharmaceutical formulations .
The mechanism of action for Benzydamine N-Oxide Hydrochloride involves multiple pathways:
Benzydamine N-Oxide Hydrochloride possesses several notable physical and chemical properties:
These properties are crucial for its formulation as a topical agent or oral rinse in clinical settings .
Benzydamine N-Oxide Hydrochloride is utilized in various medical applications:
Benzydamine N-oxide formation represents a specialized metabolic pathway predominantly catalyzed by flavin-containing monooxygenase isoform 3 (FMO3) in human hepatic tissues. This enzyme system operates through a well-characterized oxygen transfer mechanism involving the formation of a C4a-hydroperoxyflavin intermediate derived from NADPH and molecular oxygen [2] [7]. The catalytic cycle initiates with FAD reduction by NADPH, followed by oxygen binding to form the reactive hydroperoxyflavin species. This electrophilic intermediate subsequently attacks the tertiary amine nitrogen of benzydamine, resulting in N-oxide formation [1] [3].
The substrate specificity of FMO3 for benzydamine has been rigorously demonstrated through multiple experimental approaches:
The reaction proceeds optimally at alkaline pH (pH 8.4), characteristic of FMO-mediated oxidations, which distinguishes it from CYP-catalyzed reactions that typically favor neutral pH conditions. Human kidney microsomes also demonstrate significant N-oxygenation capacity due to FMO1 expression, though hepatic metabolism predominates in systemic clearance [3] [9].
The enzymatic kinetics of benzydamine N-oxidation reveal significant interspecies variations and precise catalytic parameters essential for predicting metabolic behavior:
Table 1: Comparative Kinetics of Benzydamine N-Oxidation
Enzyme Source | Km (μM) | Vmax (nmol·mg⁻¹·min⁻¹) | kcat (min⁻¹) | kcat/Km (mL·min⁻¹·mg⁻¹) |
---|---|---|---|---|
Human Liver Microsomes | 64.0 ± 8.2 | 6.9 ± 0.7 | 6.9 | 0.108 |
Recombinant FMO3 | 40.4 ± 5.1 | 29.1 ± 2.4 | 29.1 | 0.720 |
Recombinant FMO1 | 23.6 ± 3.3 | 40.8 ± 3.8 | 40.8 | 1.729 |
Rat Liver Microsomes | 98.2 ± 11.3 | 24.5 ± 2.1 | 24.5 | 0.250 |
Dog Liver Microsomes | 85.7 ± 9.6 | 32.1 ± 3.0 | 32.1 | 0.375 |
Monkey Liver Microsomes | 72.4 ± 8.2 | 8.3 ± 0.8 | 8.3 | 0.115 |
Key kinetic observations include:
Genetic polymorphisms in the FMO3 gene significantly influence benzydamine N-oxygenation capacity through alterations in enzyme expression, stability, and catalytic efficiency. Over 30 naturally occurring variants have been identified in human populations, with differential distribution across ethnic groups [5] [6] [10]:
Table 2: Functional Impact of FMO3 Variants on Benzydamine Metabolism
Variant | Amino Acid Change | Benzydamine N-Oxidation Activity (% of Wild-type) | Population Frequency | Clinical Association |
---|---|---|---|---|
Wild-type | - | 100% | Predominant | Normal metabolism |
E158K | Glu158Lys | 42-58% | Caucasians: 39%, Asians: 15% | Reduced metabolic capacity |
E308G | Glu308Gly | 65-78% | Hispanics: 12%, Africans: 4% | Mild functional deficit |
V257M | Val257Met | 85-92% | Africans: 7%, Asians: 20% | Minimal clinical effect |
N61S | Asn61Ser | <5% | Rare | Trimethylaminuria |
K158 variant | Lys158 (homozygous) | 43% | Variable | Significantly reduced Vmax |
Mechanistic insights into variant dysfunction include:
The pharmacogenetic implications extend beyond benzydamine to numerous FMO3 substrates, including tamoxifen, itopride, and sulindac sulfide. Genotype-phenotype correlations suggest that common polymorphisms may account for up to 40% of observed interindividual variability in benzydamine N-oxidation [5] [6]. Prospective FMO3 genotyping could potentially optimize drug therapy through metabolic stratification, particularly for compounds with narrow therapeutic indices primarily metabolized by this pathway.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4